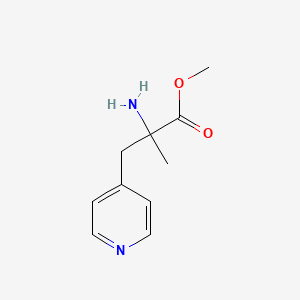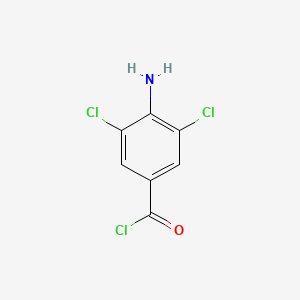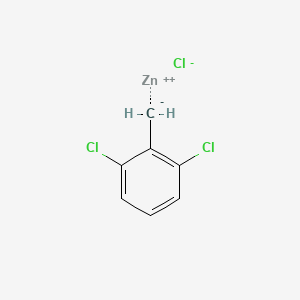
2,6-Dichlorobenzylzinc chloride solution
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichlorobenzylzinc chloride solution is an organozinc compound with the molecular formula C7H5Cl3Zn. It is a colorless liquid with a relatively high density and is used in various chemical reactions and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
2,6-Dichlorobenzylzinc chloride solution can be synthesized through the reaction of 2,6-dichlorobenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced as a solution in tetrahydrofuran for ease of handling and use in subsequent reactions .
化学反应分析
Types of Reactions
2,6-Dichlorobenzylzinc chloride solution undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides and alkoxides.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product is typically a biaryl compound .
科学研究应用
2,6-Dichlorobenzylzinc chloride solution has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: It can be used to modify biological molecules for research purposes.
Industry: Used in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of 2,6-Dichlorobenzylzinc chloride solution involves the transfer of the (2,6-dichlorobenzyl) group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and reagents used .
相似化合物的比较
Similar Compounds
Zinc chloride: An inorganic compound with the formula ZnCl2, used in various industrial applications.
2,6-dichlorobenzyl chloride: An organic compound used as an intermediate in organic synthesis.
Uniqueness
2,6-Dichlorobenzylzinc chloride solution is unique due to its ability to participate in both nucleophilic substitution and coupling reactions, making it a versatile reagent in organic synthesis. Its organozinc nature allows for specific reactivity that is not observed in purely inorganic zinc compounds .
属性
分子式 |
C7H5Cl3Zn |
|---|---|
分子量 |
260.8 g/mol |
IUPAC 名称 |
zinc;1,3-dichloro-2-methanidylbenzene;chloride |
InChI |
InChI=1S/C7H5Cl2.ClH.Zn/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
InChI 键 |
TXXQINBXYHNHIM-UHFFFAOYSA-M |
规范 SMILES |
[CH2-]C1=C(C=CC=C1Cl)Cl.[Cl-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


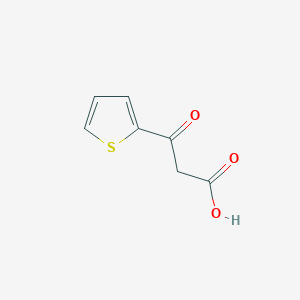
![1,3-Propanediol, 2-[(6-methoxy-3-nitro-2-pyridinyl)amino]-](/img/structure/B8688423.png)
![(1R,3R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-methylidenecyclopentan-1-ol](/img/structure/B8688435.png)
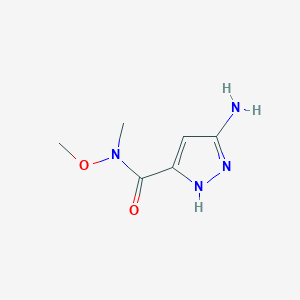
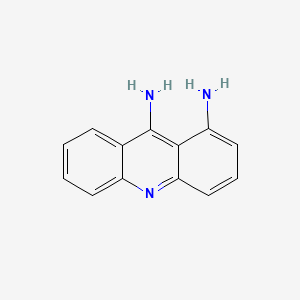
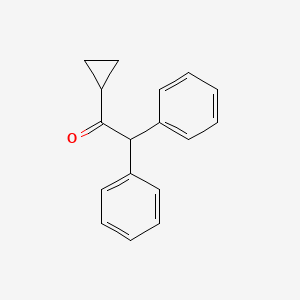
![methyl 2-[3-phenylpropanoyl(propan-2-yl)amino]acetate](/img/structure/B8688453.png)
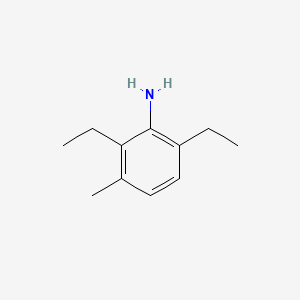
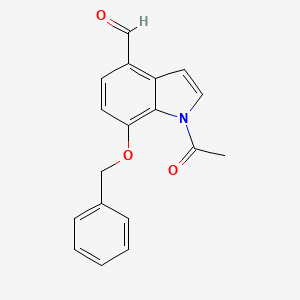
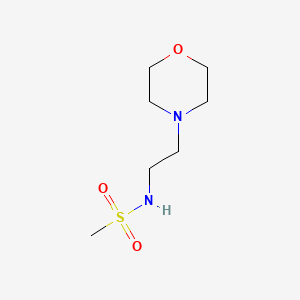
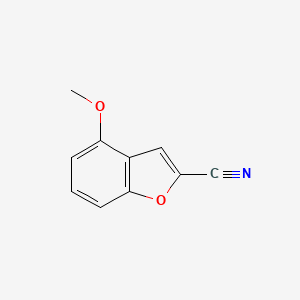
![3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B8688510.png)
